molecular formula C16H13NO3 B5120573 ethyl 1-hydroxybenzo[f]quinoline-2-carboxylate

ethyl 1-hydroxybenzo[f]quinoline-2-carboxylate

Cat. No. B5120573
M. Wt: 267.28 g/mol
InChI Key: MESNWMVXRQRRDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-hydroxybenzo[f]quinoline-2-carboxylate is a derivative of quinoline-2-carboxylates . Quinoline-2-carboxylates are an important subclass of quinoline derivatives largely present in a variety of biologically active molecules, as well as useful ligands in metal-catalyzed reactions .


Synthesis Analysis

Quinoline-2-carboxylates can be synthesized using a one-pot protocol starting from β-nitroacrylates and 2-aminobenzaldehydes . The best results were obtained using the 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) as a solid base, in acetonitrile .


Molecular Structure Analysis

Quinoline, the parent compound of ethyl 1-hydroxybenzo[f]quinoline-2-carboxylate, is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N . It is characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms .


Chemical Reactions Analysis

The synthesis of quinoline-2-carboxylate derivatives involves the intermolecular addition of alkyne onto imines and subsequent intermolecular ring closure by arylation . This reaction is catalyzed by Cu(OTf)2 .

properties

IUPAC Name

ethyl 1-oxo-4H-benzo[f]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-2-20-16(19)12-9-17-13-8-7-10-5-3-4-6-11(10)14(13)15(12)18/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESNWMVXRQRRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203156
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 1-hydroxybenzo[f]quinoline-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-hydroxybenzo[f]quinoline-2-carboxylate
Reactant of Route 2
ethyl 1-hydroxybenzo[f]quinoline-2-carboxylate
Reactant of Route 3
ethyl 1-hydroxybenzo[f]quinoline-2-carboxylate
Reactant of Route 4
ethyl 1-hydroxybenzo[f]quinoline-2-carboxylate
Reactant of Route 5
ethyl 1-hydroxybenzo[f]quinoline-2-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 1-hydroxybenzo[f]quinoline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.